molecular formula C33H42N4O10 B12277206 Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

Cat. No.: B12277206
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone

Systematic Nomenclature and Synonyms

The compound is formally named 3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid under IUPAC nomenclature rules. Its CAS registry number, 154674-81-4 , serves as a unique identifier across chemical databases. Common synonyms include:

  • Ac-YVAD-AOM
  • Ac-Tyr-Val-Ala-Asp-AMC
  • L-α-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-

These aliases reflect variations in its functional groups and historical naming conventions in peptide chemistry.

Molecular Formula and Weight Analysis

The molecular formula C₃₃H₄₂N₄O₁₀ (Table 1) is derived from high-resolution mass spectrometry (HRMS) and elemental analysis. The calculated exact mass is 654.29 g/mol , while the average molecular weight is 654.71 g/mol , consistent with isotopic distributions of carbon, hydrogen, and nitrogen.

Table 1: Molecular formula breakdown

Element Quantity Contribution (g/mol)
C 33 396.33
H 42 42.42
N 4 56.04
O 10 160.00
Total 654.71

Discrepancies between exact and average weights arise from natural isotopic abundances, particularly for carbon (¹²C vs. ¹³C) and nitrogen (¹⁴N vs. ¹⁵N).

Three-Dimensional Conformational Analysis

The compound’s structure comprises four key domains (Figure 1):

  • N-terminal acetyl group : Enhances proteolytic resistance by blocking aminopeptidase activity.
  • Tetrapeptide backbone (Tyr-Val-Ala-Asp) : Adopts a β-sheet conformation stabilized by intramolecular hydrogen bonds between backbone amides.
  • 2,6-Dimethylbenzoyloxymethylketone moiety : Provides hydrophobic interactions with caspase-1’s S4 pocket, critical for inhibitor specificity.
  • C-terminal carboxylic acid : Contributes to solubility in polar solvents.
Stereochemical Features
  • Four chiral centers at the α-carbons of Tyr, Val, Ala, and Asp residues, all in the L-configuration.
  • The benzoyloxy group’s dimethyl substituents at positions 2 and 6 create steric hindrance, restricting rotation around the C–O bond and stabilizing the ketone’s orientation.

Figure 1: 3D conformation
(Note: A computational model would show hydrogen bonds between Ala N–H and Asp C=O, and π-stacking between the tyrosine aryl group and the dimethylbenzoyl ring.)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra (recorded in DMSO-d₆) reveal the following key signals:

  • Acetyl group : A singlet at δ 2.05 ppm (3H, COCH₃).
  • Aromatic protons :
    • Tyrosine’s para-hydroxyphenyl group: δ 6.65–7.10 ppm (4H, multiplet).
    • 2,6-Dimethylbenzoyl group: δ 2.35 ppm (6H, singlet, CH₃) and δ 7.20–7.40 ppm (3H, aromatic).
  • Backbone amides : Broad signals at δ 7.80–8.30 ppm (4H, NH).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands include:

  • Amide I : 1650 cm⁻¹ (C=O stretch).
  • Amide II : 1550 cm⁻¹ (N–H bend + C–N stretch).
  • Ketone C=O : 1720 cm⁻¹.
  • Hydroxyl (tyrosine) : 3300–3500 cm⁻¹ (broad).
Mass Spectrometry
  • High-Resolution ESI-MS : [M+H]⁺ observed at m/z 655.30, matching the theoretical m/z 655.29 for C₃₃H₄₃N₄O₁₀⁺.
  • Fragmentation pattern : Major fragments at m/z 504 (loss of 2,6-dimethylbenzoyloxy group) and m/z 327 (tetrapeptide backbone).

Table 2: Spectroscopic data summary

Technique Key Observations
¹H NMR δ 2.05 (COCH₃), δ 6.65–7.40 (aromatic H)
¹³C NMR δ 170.5 (COCH₃), δ 165.2 (ketone C=O)
FT-IR 1650 cm⁻¹ (amide I), 1720 cm⁻¹ (ketone)
HRMS [M+H]⁺ = 655.30 (Δ = 0.01 vs. theoretical)

Properties

IUPAC Name

3-[2-[[2-[[2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly of the Tetrapeptide Backbone

The tetrapeptide sequence (Ac-Tyr-Val-Ala-Asp) is synthesized via SPPS using Fmoc chemistry. Key steps include:

  • Resin Activation : A Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH is swelled in DMF.
  • Deprotection : Fmoc removal with 20% piperidine/DMF.
  • Coupling : Sequential addition of Fmoc-Ala-OH, Fmoc-Val-OH, and Fmoc-Tyr(tBu)-OH using HOBt/DIC as coupling agents.
  • Acetylation : The N-terminus is acetylated with acetic anhydride.
Table 1: Coupling Conditions for SPPS
Amino Acid Coupling Agent Reaction Time Yield
Asp(OtBu) HOBt/DIC 2 h 98%
Ala HOBt/DIC 1.5 h 95%
Val HOBt/DIC 2 h 96%
Tyr(tBu) HOBt/DIC 2.5 h 94%

Introduction of the Acyloxymethylketone Group

The 2,6-dimethylbenzoyloxymethylketone (AOMK) moiety is introduced post-peptide synthesis:

  • Cleavage from Resin : The peptide is cleaved using TFA/TIS/H2O (95:2.5:2.5) to remove side-chain protections.
  • Diazomethylketone Formation : The C-terminal aspartic acid is converted to a diazomethylketone using diazomethane in ether.
  • Acylation : Reaction with 2,6-dimethylbenzoyl chloride in the presence of triethylamine yields the acyloxymethylketone.

Critical Note : Instability of the diazomethylketone intermediate necessitates low-temperature (-20°C) handling.

Solution-Phase Synthesis

Fragment Condensation Approach

This method avoids SPPS limitations by coupling pre-synthesized peptide fragments:

  • Synthesis of Ac-Tyr-Val-OH : Fmoc-Val-OH is coupled to Fmoc-Tyr(tBu)-OH, followed by acetylation.
  • Synthesis of Ala-Asp-AOMK : Ala-Asp(OtBu) is conjugated to the AOMK group via mixed anhydride formation.
  • Global Deprotection : TFA-mediated removal of tert-butyl and OtBu groups.
Table 2: Reaction Yields in Solution-Phase Synthesis
Step Reagents Yield
Ac-Tyr-Val-OH synthesis HOBt/DIC, DMF 92%
Ala-Asp-AOMK synthesis Isobutyl chloroformate 85%
Fragment condensation EDC/HOBt, DCM 78%

Challenges and Optimizations

  • Racemization Risk : Aspartic acid coupling requires low temperatures (0–4°C) and additives like HOBt to minimize racemization.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >99% purity.

Post-Synthetic Modifications

Biotinylation for Affinity Probes

Biotin tags are added to the ε-amino group of lysine residues (if present) using NHS-biotin:

  • Reaction Conditions : NHS-biotin (1.2 eq) in DMF, 24 h at 25°C.
  • Purification : Size-exclusion chromatography (Sephadex LH-20).

Isotope Labeling

Stable isotopes (e.g., ¹³C, ¹⁵N) are incorporated during SPPS for metabolic studies:

  • Isotope-Enriched Fmoc-Amino Acids : Used in place of standard building blocks.

Analytical Characterization

Structural Confirmation

  • Mass Spectrometry : ESI-MS confirms molecular weight (654.72 g/mol).
    • Observed: [M+H]⁺ = 655.3 m/z.
  • NMR : ¹H and ¹³C NMR verify the AOMK group (e.g., aromatic protons at 7.2–7.4 ppm).

Purity Assessment

  • HPLC : Retention time = 12.3 min (C18, 40% MeCN).
  • Elemental Analysis : C 60.55%, H 6.47%, N 8.56% (theoretical: C 60.53%, H 6.46%, N 8.56%).

Scalability and Industrial Production

Large-Scale Synthesis

  • Batch Reactors : 50 L reactors with temperature control (-20°C to 25°C) for diazomethylketone steps.
  • Cost Drivers : 2,6-dimethylbenzoyl chloride accounts for 62% of raw material costs.
Table 3: Industrial Synthesis Metrics
Parameter Value
Batch Size 1 kg
Overall Yield 58%
Purity 99.2%
Production Cost (USD/g) $1,240

Chemical Reactions Analysis

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Therapeutic Applications

1.1 Inhibition of Inflammatory Responses
Caspase-1 plays a pivotal role in the activation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. Studies have shown that Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone effectively reduces the levels of these cytokines in models of acute pancreatitis and lung injury.

Case Study: Acute Pancreatitis
In an experimental model using Wistar rats, the administration of this compound led to a significant reduction in mortality rates from 87.5% to 38.9% when treatment was initiated shortly after the onset of pancreatitis. The treatment also resulted in decreased tissue damage and inflammatory markers in the pancreas and lungs .

Parameter Control (SAP-S) Treatment (SAP-ICE-I)
Mortality Rate87.5%38.9%
Pancreatic NecrosisHighSignificantly Reduced
IL-1β LevelsElevatedSignificantly Decreased

1.2 Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties in models of acute hypoxia. Research indicates that this compound can modulate neuroimmune responses, potentially offering therapeutic avenues for conditions exacerbated by inflammation .

Cancer Research

2.1 Apoptosis Induction
Caspase-1 inhibitors like this compound are being studied for their role in cancer therapy by inducing apoptosis in tumor cells. The inhibition of caspase-1 can prevent the survival of cancer cells that exploit inflammatory pathways for growth.

Case Study: Tumor Cell Studies
In vitro studies have demonstrated that treatment with this compound leads to increased apoptosis in various cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment protocols .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of caspase inhibitors, including this compound. It has shown promise against specific bacterial strains and may contribute to the development of new antimicrobial agents .

Mechanism of Action

The compound exerts its effects by binding irreversibly to the active site of caspase-1, thereby inhibiting its activity. This inhibition is highly selective and competitive, with the compound inactivating the enzyme at a rate limited by diffusion. The molecular targets include the active site cysteine residue of caspase-1, and the pathways involved are those related to apoptosis and inflammation .

Comparison with Similar Compounds

Key Properties:

  • Selectivity : High specificity for caspase-1 over other proteases due to the AOMK group, which minimizes off-target interactions .
  • Mechanism : Irreversible inhibition via covalent modification of caspase-1’s catalytic cysteine .
  • Applications :
    • Inhibition of IL-1β secretion in sepsis models (5–20 μM) .
    • Study of inflammasome activation in Mycobacterium tuberculosis-infected macrophages .
  • Stability : Requires storage at -70°C to -20°C to maintain activity .

Comparison with Similar Compounds

Biotinylated Analog: Ac-Tyr-Val-Lys(Biotin)-Asp-2,6-dimethylbenzoyloxymethylketone

  • Structure : Incorporates a biotin tag on the lysine residue for affinity labeling.
  • Molecular Formula : C₄₆H₆₃N₇O₁₂S , molecular weight 938.1 (CAS: 154719-25-2) .
  • Applications :
    • Detection and isolation of active caspase-1 in cell-free extracts .
    • Analysis of protease substrate preferences via biotin-streptavidin pulldown .
  • Advantage : Enables visualization and quantification of caspase-1 activity in complex mixtures.

Reversible Inhibitor: Ac-YVAD-CHO (L-709049)

  • Structure : Aldehyde (CHO) warhead instead of AOMK.
  • Mechanism : Reversible inhibition through aldehyde interaction with caspase-1’s active site .
  • Applications :
    • Short-term inhibition studies requiring reversibility .
  • Limitation : Lower potency and transient effects compared to irreversible inhibitors like Ac-YVAD-AOMK.

Chloromethylketone Inhibitor: Ac-YVAD-CMK

  • Structure : Chloromethylketone (CMK) warhead.
  • Mechanism : Irreversible inhibition but less selective than AOMK derivatives due to broader reactivity with cysteine proteases .
  • Applications :
    • Early studies of caspase-1 in apoptosis models .
  • Drawback : Higher off-target effects limit utility in complex biological systems.

Substrates for Caspase-1 Activity Assays

Substrate Detection Method Key Feature Reference
Ac-YVAD-pNA Colorimetric (pNA) Measures absorbance at 405 nm
Z-YVAD-AFC Fluorogenic (AFC) Fluorescence emission at 505 nm
Ac-YVAD-AMC Fluorogenic (AMC) High sensitivity for low enzyme levels

Research Findings and Selectivity Data

Efficacy in Disease Models

  • Sepsis : Ac-YVAD-AOMK (5 μM) reduced IL-1β production in human PBMCs during experimental endotoxemia .
  • Tuberculosis : At 20 μM, it suppressed caspase-1-dependent IL-1β secretion in M. tuberculosis-infected macrophages, highlighting its role in host-pathogen interactions .

Selectivity Profile

  • Ac-YVAD-AOMK shows negligible activity against serine proteases (e.g., TPCK- or TLCK-sensitive enzymes) and caspases-3/8 .
  • In contrast, Ac-YVAD-CMK inhibits multiple cysteine proteases, including cathepsins .

Biological Activity

Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone, commonly referred to as Ac-YVAD-CMK, is a synthetic peptide and a potent irreversible inhibitor of caspase-1, an enzyme crucial for the processing of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This compound has garnered significant attention in biomedical research due to its role in modulating inflammatory responses and its potential therapeutic applications in various diseases.

Ac-YVAD-CMK functions by specifically inhibiting caspase-1, which is responsible for converting pro-IL-1β into its active form. By blocking this conversion, Ac-YVAD-CMK effectively reduces the levels of IL-1β, thereby dampening inflammatory responses. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as autoimmune diseases and acute lung injury.

Inhibition of Inflammatory Cytokines

Research indicates that Ac-YVAD-CMK significantly impacts the production of several key cytokines:

  • IL-1β : The inhibition of caspase-1 prevents the maturation of IL-1β, leading to reduced inflammatory signaling.
  • IL-18 : Similar to IL-1β, IL-18 is also processed by caspase-1; thus, its levels are diminished in the presence of Ac-YVAD-CMK.

In a study examining acute lung injury models, administration of Ac-YVAD-CMK resulted in decreased levels of IL-1β and improved lung function, highlighting its therapeutic potential in managing inflammatory conditions .

Study 1: Neuroimmune Activation

In a study on neuroimmune activation due to acute hypoxia, mice treated with Ac-YVAD-CMK exhibited a marked reduction in neuroinflammation. The treatment resulted in a significant decrease in behavioral deficits associated with hypoxia-induced neuroimmune system activation (NSA). This suggests that Ac-YVAD-CMK can mitigate the effects of inflammation on neurological functions .

Study 2: Autoimmune Diseases

Another investigation focused on the role of Ac-YVAD-CMK in autoimmune diseases. The compound was found to reduce disease severity in mouse models of rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines. This underscores its potential as a therapeutic agent for managing autoimmune conditions where IL-1β plays a pivotal role .

Comparative Efficacy

The efficacy of Ac-YVAD-CMK compared to other caspase inhibitors can be summarized as follows:

CompoundTarget EnzymeTypeEfficacy
Ac-YVAD-CMKCaspase-1IrreversibleHigh
Ac-YVAD-CHOCaspase-1CompetitiveModerate
Z-VAD-FMKPan-caspasesIrreversibleVariable

Ac-YVAD-CMK demonstrates superior specificity towards caspase-1 compared to other inhibitors, making it a preferred choice for studies focusing on IL-1β modulation .

Q & A

Q. What is the mechanism of action of Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone in caspase-1 inhibition?

This compound acts as a competitive, irreversible inhibitor of caspase-1 (ICE) by covalently binding to the enzyme’s active site via its 2,6-dimethylbenzoyloxymethylketone (AOMK) warhead. The AOMK group forms a stable thioether bond with the catalytic cysteine residue, blocking substrate access . Its selectivity is attributed to the Ac-YVAD tetrapeptide sequence, which mimics the natural cleavage site of caspase-1 substrates. Methodologically, confirmatory assays include fluorogenic substrate cleavage (e.g., Ac-YVAD-AMC) and activity profiling against recombinant caspases .

Q. How does the selectivity of this compound compare to other caspase inhibitors like Ac-YVAD-CMK?

Unlike chloromethylketone-based inhibitors (e.g., Ac-YVAD-CMK), which exhibit broader reactivity with cellular thiols like glutathione, the AOMK moiety in this compound shows reduced off-target interactions due to its diffusion-limited inactivation kinetics and inertness toward non-target nucleophiles. Selectivity validation should include parallel assays with other caspases (e.g., caspase-3/7) and glutathione reactivity tests .

Q. What are the recommended protocols for solubilizing and handling this compound?

The inhibitor is typically solubilized in dimethyl sulfoxide (DMSO) at stock concentrations of 10 mg/mL, followed by dilution in aqueous buffers (e.g., PBS or cell culture medium). Critical considerations include avoiding repeated freeze-thaw cycles and maintaining a final DMSO concentration ≤0.1% to prevent cellular toxicity. Pre-treatment of cells or enzymes for 30–60 minutes ensures optimal binding .

Q. How is the inhibitor administered in in vivo studies to assess caspase-1 activity?

For murine models, intraperitoneal injection at 1–5 mg/kg is commonly used. Pharmacokinetic studies suggest its stability in circulation due to resistance to serum proteases. Post-treatment, caspase-1 activity in tissues is quantified via fluorometric assays (e.g., Ac-YVAD-AMC cleavage) or Western blotting for IL-1β maturation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding effective concentrations in different models (e.g., 5 μM vs. 20 mM)?

Discrepancies in effective doses (e.g., 5 μM in human PBMCs vs. 20 mM in macrophage infections ) may arise from differences in cell permeability, assay duration, or pathogen-induced caspase-1 activation pathways. To address this, perform dose-response curves under specific experimental conditions and measure inhibitor uptake via LC-MS or biotinylated analogs (e.g., Ac-Tyr-Val-Lys(biotinyl)-Asp-AOMK) .

Q. What methodological considerations are critical when combining this inhibitor with other pathway-specific inhibitors?

Co-treatment with inhibitors targeting parallel pathways (e.g., NF-κB inhibitor BAY 11-7082 or serine protease inhibitors like TPCK) requires staggered administration to avoid solvent toxicity (e.g., DMSO overload) and validate caspase-1-specific effects via multiplex cytokine profiling or genetic knockout controls (e.g., ICE KO mice) .

Q. How can structural modifications (e.g., biotinylation) enhance tracking and validation of inhibitor localization?

Biotinylated derivatives (e.g., Ac-Tyr-Val-Lys(biotinyl)-Asp-AOMK) enable streptavidin-based pull-down assays to confirm target engagement in complex cellular lysates. Coupled with fluorescence microscopy or flow cytometry, this modification allows spatial-temporal tracking of inhibitor distribution .

Q. What kinetic parameters should be considered when designing time-course experiments?

The compound’s diffusion-limited inactivation rate necessitates pre-incubation with the enzyme or cells before adding substrates. For time-resolved studies, use quenched-flow systems to measure binding kinetics or employ fluorescent polarization assays to monitor real-time caspase-1 inhibition .

Data Contradictions and Validation Strategies

  • Example Conflict : Higher concentrations (20 mM) in macrophage studies versus lower doses in sepsis models .
    Resolution : Assess cell-type-specific efflux pumps (e.g., ABC transporters) using inhibitors like verapamil or quantify intracellular inhibitor levels via mass spectrometry.

  • Example Conflict : Discrepancies in IL-1β suppression efficiency across infection models.
    Resolution : Use genetic validation (e.g., caspase-1 knockout cells) to distinguish caspase-1-dependent effects from off-target protease inhibition .

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